molecular formula C₃₉H₇₁ClO₄ B134323 [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 69161-73-5

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No. B134323
CAS RN: 69161-73-5
M. Wt: 639.4 g/mol
InChI Key: BLQSPZHGZHJLGB-NADBREJJSA-N
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Description

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, commonly referred to as C18:1-Cl, is a lipid molecule that has gained significant attention in scientific research due to its unique biochemical and physiological effects. This molecule is synthesized through a complex process and has been studied extensively for its potential applications in various fields, including medicine, biotechnology, and agriculture. In

Scientific Research Applications

Phase Equilibria and Solubility Studies

The phase equilibria of glycerol tristearate and glycerol trioleate, which are similar in structure to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been studied in carbon dioxide and sulfur hexafluoride. These studies help understand the solubility and behavior of such compounds under different pressures and temperatures, which is crucial for applications in various industrial processes and formulations (Perko, Knez, & Škerget, 2012).

Synthesis and Chemical Transformations

Research on the synthesis of furanoid esters from unsaturated fatty esters, including compounds similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, has been reported. This type of research provides insights into the methods of synthesizing complex molecules from naturally occurring unsaturated fatty esters, which can have applications in chemical synthesis and pharmaceuticals (Jie & Lam, 1977).

Epoxidation Reactions

Studies have been conducted on the epoxidation of unsaturated fatty esters, a process relevant to compounds like [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate. These studies focus on the chemical reactions involved in introducing epoxy groups into unsaturated compounds, which is significant in the field of organic synthesis and material science (Lie Ken Jie & Pasha, 1998).

Selective Oxidation Studies

Research on the selective oxidation of molecules similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has been reported. This research provides valuable insights into how specific functional groups in a molecule can be selectively oxidized, which is crucial in developing targeted chemical reactions for pharmaceuticals and fine chemicals (Singh & Mahajan, 2006).

Oxidation of Monethenoid Fatty Acids and Esters

Studies on the oxidation of monethenoid fatty acids and esters, which are structurally related to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been conducted. These studies are important in understanding the chemical behavior of such compounds when exposed to oxidative conditions, which has implications in food science, cosmetics, and pharmaceuticals (Gold & Skellon, 1959).

properties

IUPAC Name

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSPZHGZHJLGB-NADBREJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

CAS RN

69161-73-5
Record name 9-Octadecenoic acid, (Z)-, 1-(chloromethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069161735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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